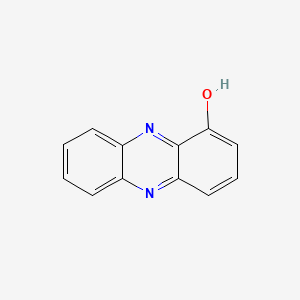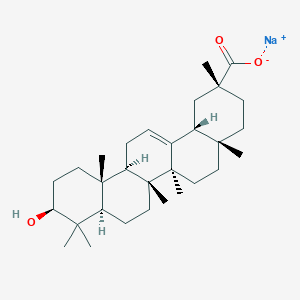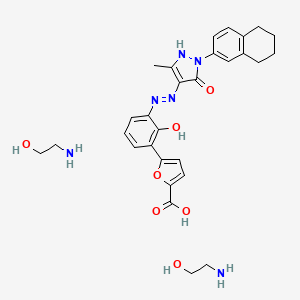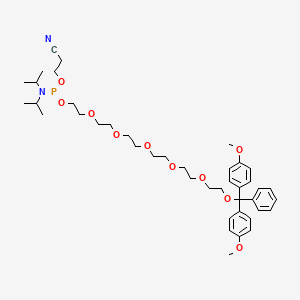
Hydroxy-PEG6-acid
Vue d'ensemble
Description
Hydroxy-PEG6-acid is a PEG-based PROTAC linker . It is a derivative of PEG (polyethylene glycol) that contains a hydroxyl group with a terminal carboxylic acid . This compound is used in the synthesis of PROTACs .
Synthesis Analysis
The terminal carboxylic acid of Hydroxy-PEG6-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This reaction is a key step in the synthesis of PROTACs .Molecular Structure Analysis
The molecular weight of Hydroxy-PEG6-acid is 354.4 g/mol, and its molecular formula is C15H30O9 . It contains a hydroxyl group and a terminal carboxylic acid attached to a PEG spacer .Chemical Reactions Analysis
The primary chemical reaction involving Hydroxy-PEG6-acid is its reaction with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators such as EDC or DCC .Physical And Chemical Properties Analysis
Hydroxy-PEG6-acid is a liquid that appears colorless to light yellow . It is soluble in DMSO at a concentration of at least 100 mg/mL . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media .Applications De Recherche Scientifique
Pegylation
Hydroxy-PEG6-acid, like other Polyethylene Glycol (PEG) derivatives, is often used in the process of Pegylation . Pegylation is a process of attaching PEG chains to molecules, particularly proteins, to improve their properties. This can enhance the solubility, stability, and half-life of these molecules in the body .
Drug Delivery
Hydroxy-PEG6-acid can be used in drug delivery systems . The hydrophilic nature of PEG can improve the solubility of compounds upon conjugation, ensuring good solubility under physiological conditions . This makes it a valuable component in the design of drug delivery systems .
Biomedical Applications
The biocompatibility, non-toxicity, and non-immunogenicity of PEG make it suitable for various biomedical applications . Hydroxy-PEG6-acid, as a PEG derivative, shares these properties and can be used in the development of materials for biomedical applications .
Proteomics Research
Hydroxy-PEG6-acid can be used in proteomics research . The availability of PEG derivatives of defined length that are activated with specific functional groups is crucial for the precise and versatile application of PEG in proteomics .
Mécanisme D'action
Target of Action
Hydroxy-PEG6-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
Hydroxy-PEG6-acid, as a polyethylene glycol (PEG)-based PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This connection allows the PROTAC to bring the target protein and the E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of Hydroxy-PEG6-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, maintaining protein homeostasis by removing misfolded or damaged proteins and controlling the levels of regulatory proteins .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media This property can enhance the bioavailability of the PROTACs synthesized using Hydroxy-PEG6-acid
Result of Action
The result of the action of Hydroxy-PEG6-acid, when used as a linker in PROTACs, is the selective degradation of the target protein . This degradation can lead to the downregulation of the target protein’s function, which can be beneficial in cases where the target protein is overexpressed or mutated in disease states .
Action Environment
The action of Hydroxy-PEG6-acid, as part of a PROTAC, takes place intracellularly, within the environment of the cell
Safety and Hazards
Hydroxy-PEG6-acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, inhaled, or in contact with skin . Therefore, it should be used only outdoors or in a well-ventilated area, and protective clothing, gloves, and eye/face protection should be worn .
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O9/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h16H,1-14H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLHJMFNIHYJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153660 | |
| Record name | Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy-PEG6-acid | |
CAS RN |
1347750-85-9 | |
| Record name | Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601153660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine](/img/structure/B607944.png)
![3-{2-[(cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-b]pyridin-5-yl}-N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide](/img/structure/B607946.png)
![1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea](/img/structure/B607947.png)
![Glycine, N-[(7-hydroxythieno[3,2-c]pyridin-6-yl)carbonyl]-](/img/structure/B607951.png)

![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea](/img/structure/B607956.png)
![Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-](/img/structure/B607958.png)